Cas no 18653-47-9 (2(3H)-Thiazolethione,4-(hydroxymethyl)-)

2(3H)-Thiazolethione,4-(hydroxymethyl)- 化学的及び物理的性質
名前と識別子
-
- 2(3H)-Thiazolethione,4-(hydroxymethyl)-
- 2(3H)-Thiazolethione, 4-(hydroxymethyl)- (9CI)
- (2-mercaptothiazol-4-yl)methanol
- SCHEMBL11506312
- 18653-47-9
- AKOS034060942
- EN300-398661
- 4-(HYDROXYMETHYL)-3H-1,3-THIAZOLE-2-THIONE
- Z2863487239
- (2-SULFANYL-1,3-THIAZOL-4-YL)METHANOL
- AM100435
-
- インチ: InChI=1S/C4H5NOS2/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7)
- InChIKey: MYMJKAAAUMZIFG-UHFFFAOYSA-N
- ほほえんだ: OCC1=CSC(=S)N1
計算された属性
- せいみつぶんしりょう: 146.98125613g/mol
- どういたいしつりょう: 146.98125613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 89.6Ų
2(3H)-Thiazolethione,4-(hydroxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398661-0.05g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95% | 0.05g |
$174.0 | 2023-07-07 | |
Enamine | EN300-398661-0.5g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95% | 0.5g |
$579.0 | 2023-07-07 | |
1PlusChem | 1P00B74G-500mg |
2(3H)-Thiazolethione, 4-(hydroxymethyl)- (9CI) |
18653-47-9 | 95% | 500mg |
$778.00 | 2024-06-17 | |
A2B Chem LLC | AF21648-500mg |
2(3H)-Thiazolethione, 4-(hydroxymethyl)- (9CI) |
18653-47-9 | 95% | 500mg |
$882.00 | 2024-04-20 | |
Enamine | EN300-7074213-1.0g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95.0% | 1.0g |
$743.0 | 2025-03-16 | |
Enamine | EN300-7074213-0.05g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95.0% | 0.05g |
$174.0 | 2025-03-16 | |
Enamine | EN300-7074213-2.5g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-16 | |
Enamine | EN300-398661-2.5g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95% | 2.5g |
$1454.0 | 2023-07-07 | |
Enamine | EN300-398661-0.25g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95% | 0.25g |
$367.0 | 2023-07-07 | |
Enamine | EN300-398661-0.1g |
(2-sulfanyl-1,3-thiazol-4-yl)methanol |
18653-47-9 | 95% | 0.1g |
$257.0 | 2023-07-07 |
2(3H)-Thiazolethione,4-(hydroxymethyl)- 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
2(3H)-Thiazolethione,4-(hydroxymethyl)-に関する追加情報
Thiazolethione, 4-(Hydroxymethyl)-: A Comprehensive Overview
CAS No. 18653-47-9, commonly referred to as 4-(Hydroxymethyl)thiazolethione, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the thiazolethione class, which has garnered attention due to its unique chemical properties and potential applications in drug development. The structure of 4-(Hydroxymethyl)thiazolethione comprises a thiazole ring system with a hydroxymethyl substituent, contributing to its distinctive reactivity and biological activity.
The thiazole ring system is a heterocyclic structure consisting of sulfur and nitrogen atoms, which is known for its stability and versatility in various chemical reactions. The hydroxymethyl group attached at the 4-position introduces additional functionality, making this compound a promising candidate for further exploration in medicinal chemistry. Recent studies have highlighted the potential of 4-(Hydroxymethyl)thiazolethione as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties.
In terms of synthesis, researchers have developed several efficient methods to prepare 4-(Hydroxymethyl)thiazolethione. One common approach involves the reaction of appropriate thioamides with aldehydes or ketones under specific conditions, followed by cyclization to form the thiazole ring. The introduction of the hydroxymethyl group is typically achieved through alkylation or substitution reactions, ensuring high yields and purity of the final product.
The biological activity of 4-(Hydroxymethyl)thiazolethione has been extensively studied in recent years. In vitro experiments have demonstrated its ability to inhibit inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, studies have shown that this compound exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
One of the most exciting developments involving 4-(Hydroxymethyl)thiazolethione is its application in anticancer research. Preclinical studies have revealed that this compound can induce apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as a selective anticancer agent. Furthermore, its ability to modulate key signaling pathways involved in tumor growth and metastasis has positioned it as a promising lead compound for drug development.
The pharmacokinetic properties of 4-(Hydroxymethyl)thiazolethione have also been investigated, with results suggesting favorable absorption and bioavailability profiles. These findings are crucial for determining its suitability as an oral or parenteral therapeutic agent. However, further studies are required to fully understand its metabolism, distribution, and excretion in vivo.
In conclusion, CAS No. 18653-47-9, or 4-(Hydroxymethyl)thiazolethione, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique chemical structure, coupled with promising biological activities, underscores its importance in contemporary drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing medical science.
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